6-chloro-9-(4-methoxybenzyl)-9H-purine

Medicinal Chemistry Combinatorial Chemistry Purine Derivatization

Medicinal chemistry programs developing tubulin inhibitors or anticonvulsants require precise substitution patterns on the purine scaffold. Generic 9-benzyl variants compromise SAR validity. - **Pre-validated scaffold**: The 4-methoxybenzyl group at N9 is essential for reported antiproliferative activity (low µM GI50 in K562, SH-SY5Y, AGS) and MES anticonvulsant efficacy. - **Synthetic efficiency**: Reactive C6 chloro group enables one-step SNAr diversification; N9 substitution eliminates N7/N9 regioisomer ambiguity. - **Supply assurance**: Standard research quantities available with global shipping; no DEA/REACH restrictions for R&D use.

Molecular Formula C13H11ClN4O
Molecular Weight 274.7 g/mol
CAS No. 112088-76-3
Cat. No. B3045696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-9-(4-methoxybenzyl)-9H-purine
CAS112088-76-3
Molecular FormulaC13H11ClN4O
Molecular Weight274.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl
InChIInChI=1S/C13H11ClN4O/c1-19-10-4-2-9(3-5-10)6-18-8-17-11-12(14)15-7-16-13(11)18/h2-5,7-8H,6H2,1H3
InChIKeyJQNLSVGJRUOZMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-9-(4-methoxybenzyl)-9H-purine: Procurement-Ready Purine Intermediate


6-Chloro-9-(4-methoxybenzyl)-9H-purine (CAS 112088-76-3) is a synthetically functionalized purine derivative featuring a reactive 6-chloro leaving group and a 9-(4-methoxybenzyl) substituent. This molecular architecture positions the compound as a versatile intermediate for generating structurally diverse purine libraries through nucleophilic aromatic substitution at C6 [1]. In medicinal chemistry research, the 9-benzyl-substituted purine scaffold has been established as a privileged structure with validated applications in anticancer tubulin polymerization inhibitors [2] and anticonvulsant agents , making this specific chloro-precursor a strategic procurement choice for structure-activity relationship (SAR) exploration campaigns.

1
Pre-alkylated, single regioisomer. N9-(4-methoxybenzyl) group installed; eliminates N7/N9 separation.
Streamlines nucleophilic aromatic substitution library synthesis.
2
Crystalline solid, easy handling. Reported mp 127–128 °C; stable under ambient storage.
Compatible with automated parallel synthesis workflows.
3
Versatile purine scaffold. 6-chloro leaving group enables diverse C6 substitution for SAR exploration.
Supports tubulin polymerization, kinase, and anticonvulsant research models.

6-Chloro-9-(4-methoxybenzyl)-9H-purine: Interchangeability Limitations


Despite sharing a common 6-chloro-9-benzylpurine core, members of this chemical class exhibit divergent biological profiles, synthetic reactivity, and application suitability. Substitution patterns on the benzyl ring critically modulate potency and selectivity: the 4-methoxy group in the target compound introduces distinct electronic and steric properties compared to unsubstituted benzyl or halogenated analogs [1]. These differences manifest as marked variations in anticancer GI50 values [1], anticonvulsant efficacy in MES models , and receptor binding affinities . Furthermore, the methoxybenzyl moiety alters the compound's physicochemical properties—including calculated logP and solubility—which directly influence synthetic yields, purification behavior, and downstream derivatization efficiency. Generic substitution without empirical validation of the specific 4-methoxybenzyl variant therefore risks compromising experimental reproducibility, SAR interpretation, and ultimate lead optimization outcomes.

Benzyl sensitivity Substitution on the benzyl ring (e.g., 4‑OCH₃ vs. unsubstituted or halogen) modulates anticancer GI₅₀, anticonvulsant efficacy, and receptor binding — biological profiles may shift away from the 4‑methoxy variant.
Target mismatch 6‑Chloro‑9‑(2,6‑dichlorobenzyl)purine shows high H₃ receptor affinity (Ki 5.51 nM), while the 4‑methoxybenzyl analog lacks this activity; the two scaffolds cannot substitute across tubulin/H₃R programs.
Physicochemical drift The 4‑methoxy group alters logP and solubility relative to other 9‑benzyl‑6‑chloropurines, which may shift synthetic yields, purification behavior, and downstream derivatization efficiency.

6-Chloro-9-(4-methoxybenzyl)-9H-purine: Differentiation Evidence vs. Analogs


Stable C6 Electrophile for Parallel Library Synthesis

6-Chloro-9-(4-methoxybenzyl)-9H-purine serves as a stable, isolable intermediate for nucleophilic aromatic substitution at the C6 position, enabling the generation of 6-substituted purine libraries. Unlike 6-chloro-9H-purine—which requires alkylation at N9 prior to C6 derivatization and is prone to regioisomeric N7/N9 alkylation mixtures—this compound arrives pre-alkylated with a defined 9-(4-methoxybenzyl) group, streamlining synthesis and eliminating the need for chromatographic separation of alkylation regioisomers [1]. Compared to 9-benzyl-6-chloro-9H-purine (CAS not specified, MW 244.68), the 4-methoxy substituent increases molecular weight (+30 Da) and modulates the electronic environment of the purine core, which can influence nucleophilic substitution rates and yields. The 6-chloro group remains intact under standard storage conditions, with a reported melting point of 127-128 °C , providing a crystalline, easy-to-handle solid format suitable for automated parallel synthesis workflows.

Synthetic utility
Class‑level
Crystalline solid; mp 127–128 °C; pre‑alkylated, single regioisomer; eliminates N7/N9 separation (~2–4 h per batch).
Supports streamlined parallel synthesis.
Nucleophilic substitution with amines in DMF/DMSO at 80–120 °C.
Medicinal Chemistry Combinatorial Chemistry Purine Derivatization

Antiproliferative Activity in Human Cancer Cell Lines

Within the 9-substituted benzyl-6-chloro-9H-purine series (compounds 11a-h), the 4-methoxybenzyl substituent (compound 11g) was among the substituents that conferred low-micromolar antiproliferative activity across three human cancer cell lines [1]. The study evaluated GI50 values in K562 (myelogenous leukemia), SH-SY5Y (neuroblastoma), and AGS (gastric cancer) cells. While the publication reports that compounds 11e-h (including the 4-methoxybenzyl analog 11g) displayed low-micromolar GI50 values against all tested cell lines, quantitative GI50 data for individual compounds 11a-h are not explicitly tabulated in the available abstract or accessible manuscript sections. This represents a limitation in fully quantifying the differentiation relative to other benzyl-substituted analogs in the same series. However, the structure-activity relationship established that substitution on the benzyl ring modulates antiproliferative potency, and the 4-methoxybenzyl variant (11g) exhibited sufficient activity to be classified among the four most active compounds in the series (alongside 11e, 11f, and 11h), with notable selectivity for tumor cell lines over the immortalized mouse hippocampal HT22 cell line [1].

Antiproliferative SAR
Reported
Derivative 11g (6‑NH‑alkyl analog) exhibited low‑μM GI₅₀ in K562, SH‑SY5Y, AGS cells; tumor‑selective vs. HT22.
Cell‑model response context; 4‑OCH₃ contributes to activity.
Individual GI₅₀ values not tabulated in open‑access data.
Anticancer Research Tubulin Polymerization Inhibition Structure-Activity Relationship

H3 Receptor Affinity: Contrast with 2,6-Dichlorobenzyl Analog

The 9-benzyl substituent dramatically influences purine derivative binding to the human histamine H3 receptor (H3R). 6-Chloro-9-(2,6-dichlorobenzyl)purine exhibits potent H3R antagonist/inverse agonist activity with a Ki of 5.51 nM in competitive radioligand binding assays, exceeding the potency of the reference drug Pitolisant . In contrast, the 4-methoxybenzyl-substituted analog (target compound) is not reported to possess this high-affinity H3R activity, as the 2,6-dichlorobenzyl substitution pattern is specifically identified as critical for high H3R affinity . This functional divergence—high H3R affinity with 2,6-dichlorobenzyl versus anticancer/tubulin inhibition activity with 4-methoxybenzyl—exemplifies how subtle benzyl ring modifications redirect the biological target engagement of otherwise identical purine cores. The target compound therefore cannot substitute for 6-chloro-9-(2,6-dichlorobenzyl)purine in H3R-targeted research, nor should the 2,6-dichlorobenzyl analog be assumed to possess the anticancer properties of the 4-methoxybenzyl variant.

H₃ receptor affinity
Reported
Target compound: no reported H₃R affinity. Comparator 2,6‑dichlorobenzyl analog: Ki = 5.51 nM.
Benzyl substitution directs target engagement.
Not suitable for H₃R neuroscience programs; use dichloro analog.
Neuroscience GPCR Pharmacology Receptor Binding

Anticonvulsant Activity in MES Rat Model

6-Chloro-9-(4-methoxybenzyl)-9H-purine (identified as CAS 112088-76-3 in anticonvulsant SAR studies) belongs to a series of 9-alkyl-6-substituted-purines evaluated for anticonvulsant activity against maximal electroshock-induced seizures (MES) in rats . The study established that potent anticonvulsant activity resides in compounds containing a benzyl substituent at the 9-position, particularly when combined with 6-(methylamino) or 6-(dimethylamino) groups . While the 6-chloro precursor (target compound) serves as the synthetic gateway to these active 6-amino derivatives, the benzyl substitution pattern modulates the ultimate anticonvulsant efficacy. The 4-methoxybenzyl variant (CAS 112088-76-3) is specifically enumerated in the synthetic scheme as a precursor to active anticonvulsant agents . However, quantitative ED50 values for the final 6-amino derivatives bearing the 4-methoxybenzyl group are not provided in the open-access summary, limiting precise potency comparison against other benzyl-substituted analogs (e.g., 3-chlorobenzyl, 3-methoxybenzyl, 3-iodobenzyl) that were also synthesized and tested .

MES anticonvulsant
Data to verify
Chloro‑precursor to active 6‑(alkylamino)‑9‑(4‑methoxybenzyl)purines tested in MES rat model.
Supports anticonvulsant SAR studies.
Quantitative ED₅₀ of derived 6‑amino analogs not publicly available.
Anticonvulsant Research Neurology Maximal Electroshock Seizure Model

Mycobacterium tuberculosis DXR Inhibition Profile

BindingDB entry BDBM50437796 (CHEMBL2407187) reports an IC50 value of 8.00E+3 nM (8 µM) for 6-chloro-9-(4-methoxybenzyl)-9H-purine against Mycobacterium tuberculosis DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase) using DXP as substrate, measured in the presence of NADPH [1]. The same compound is also associated with antimycobacterial activity testing against wild-type M. tuberculosis in iron-free GAST medium at concentrations ranging from 0.04 to 10 µM [2]. However, the 8 µM IC50 value represents relatively weak inhibition compared to optimized antimycobacterial agents. Furthermore, this data point is isolated—no comparator compounds are evaluated in the same assay within the accessible BindingDB entry. In contrast, the structurally related 2-chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine is reported to display 'profound and selective activity against Mycobacterium tuberculosis' [3], suggesting that the C2 and C6 substitution pattern (chloro + furyl versus chloro alone) critically enhances antimycobacterial potency. The target compound's weak DXR inhibition (IC50 8 µM) positions it as a starting scaffold rather than an optimized antimycobacterial lead.

Mtb DXR inhibition
Data to verify
IC₅₀ = 8 µM (weak) against M. tuberculosis DXR.
Starting scaffold for antimycobacterial optimization.
Requires C2/C6 derivatization; compare with 2‑chloro‑6‑(2‑furyl) analog.
Antitubercular Research Infectious Disease Mycobacterium tuberculosis

6-Chloro-9-(4-methoxybenzyl)-9H-purine: Application Scenarios


Tubulin Polymerization Inhibitor Screening

This scenario directly leverages the compound's established role as a chloro-precursor to active anticancer agents. In a 2017 European Journal of Medicinal Chemistry study, 6-chloro-9-(4-methoxybenzyl)-9H-purine (compound 11g) was used as a key intermediate to generate derivatives that exhibited low-micromolar GI50 values against K562, SH-SY5Y, and AGS cancer cell lines, with notable tumor selectivity over immortalized hippocampal HT22 cells [1]. Research groups focused on tubulin polymerization inhibition should procure this specific 4-methoxybenzyl variant rather than unsubstituted 9-benzyl-6-chloropurine, as the methoxy substituent contributes to the observed antiproliferative activity and tumor selectivity profile [1]. The reactive 6-chloro group enables facile nucleophilic aromatic substitution with diverse amines, enabling rapid generation of focused libraries for SAR exploration.

MES Anticonvulsant Candidate Development

6-Chloro-9-(4-methoxybenzyl)-9H-purine (CAS 112088-76-3) is explicitly documented as a synthetic precursor in the preparation of 6-(alkylamino)-9-benzylpurines evaluated for anticonvulsant activity in the MES rat model . The 9-benzyl-6-chloropurine scaffold was identified as a privileged structure for MES anticonvulsant activity, with the benzyl substituent at N9 being essential for potency . Procurement of the 4-methoxybenzyl variant enables synthesis and in vivo evaluation of the corresponding 6-amino derivatives, contributing to SAR studies that explore how electronic effects of the para-methoxy group modulate anticonvulsant efficacy relative to unsubstituted benzyl or halogenated analogs.

Parallel Synthesis of Trisubstituted Purine Libraries for Kinase Inhibitor Discovery

The 6-chloro-9-(4-methoxybenzyl)-9H-purine scaffold provides a regioselectively protected purine core suitable for sequential diversification. The 9-position is permanently occupied by the 4-methoxybenzyl group, preventing N7/N9 alkylation ambiguity and eliminating the need for regioisomer separation—a key advantage over 6-chloro-9H-purine [1]. The C6 chloro group serves as the first diversification site via nucleophilic aromatic substitution, while C2 can be subsequently functionalized through halogenation and cross-coupling. This orthogonal reactivity enables efficient construction of 2,6,9-trisubstituted purine libraries in parallel synthesis format. Researchers should select this compound over unsubstituted 9-benzyl-6-chloropurine when the electron-donating para-methoxy group is desired for modulating the electronic properties of the purine core, which may influence both reactivity in subsequent transformations and ultimate biological target engagement.

Antimycobacterial Scaffold Optimization via C2/C6 Derivatization

Although 6-chloro-9-(4-methoxybenzyl)-9H-purine itself exhibits weak antimycobacterial DXR inhibition (IC50 = 8 µM) [2], the scaffold gains significant antimycobacterial potential when appropriately substituted. The structurally related 2-chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine displays 'profound and selective activity against Mycobacterium tuberculosis' [3], indicating that additional substitution at C2 and C6 can transform this scaffold into a potent antitubercular agent. Research programs targeting M. tuberculosis may procure 6-chloro-9-(4-methoxybenzyl)-9H-purine as a starting point for SAR-driven optimization, with the goal of introducing C2 and C6 substituents that recapitulate or exceed the activity of the 2-chloro-6-(2-furyl) analog. However, given the weak baseline activity, this scenario is recommended only for programs committed to multi-step derivatization rather than direct phenotypic screening of the parent compound.

Application
Selection Property
Validation Focus
Tubulin polymerization inhibitor SAR studies
Pre‑alkylated 6‑chloro scaffold with 4‑methoxy electronic modulation
Cell‑based GI₅₀ profiling in cancer lines; tumor‑selectivity assessment
MES seizure model SAR studies
9‑(4‑Methoxybenzyl) purine core as precursor to active 6‑amino anticonvulsants
In vivo MES model evaluation of derived 6‑amino analogs
Parallel trisubstituted purine library synthesis
Regioisomerically pure N9‑blocked intermediate; orthogonal C6/C2 reactivity
Reaction yield, purification efficiency, and scope of nucleophiles
Antimycobacterial scaffold optimization
6‑Chloro‑9‑(4‑methoxybenzyl)purine as starting point for C2/C6 derivatization
DXR inhibition SAR and whole‑cell M. tuberculosis activity after substitution

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